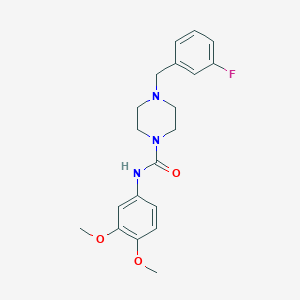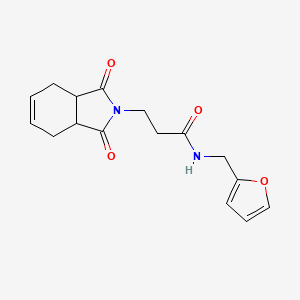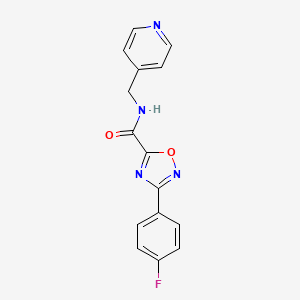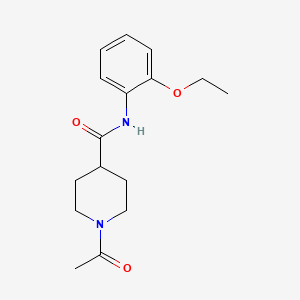![molecular formula C12H7F2NO3 B5448685 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5448685.png)
2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan: is an organic compound that features a furan ring substituted with a 2,4-difluorophenyl group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 2,4-difluorophenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is reacted with a 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the nitroethenyl group: The final step involves the introduction of the nitroethenyl group through a Knoevenagel condensation reaction. This reaction typically involves the condensation of the furan derivative with nitroethane in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: 2-(2,4-difluorophenyl)-5-[(E)-2-aminoethenyl]furan.
Substitution: 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its nitro group can be reduced to an amino group, allowing for the attachment of various biomolecules for targeted studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its furan ring and nitroethenyl group provide unique electronic and structural characteristics that can be exploited in various applications.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The furan ring and difluorophenyl group contribute to the compound’s overall stability and reactivity, allowing it to engage in specific interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)pyridine: This compound shares the 2,4-difluorophenyl group but has a pyridine ring instead of a furan ring.
2-(2,4-difluorophenyl)ethanamine: This compound also contains the 2,4-difluorophenyl group but has an ethanamine moiety instead of a nitroethenyl group.
Uniqueness
2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan is unique due to its combination of a furan ring, a 2,4-difluorophenyl group, and a nitroethenyl group This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-8-1-3-10(11(14)7-8)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZWHSAOSYQMP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5448610.png)

![2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B5448634.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[5-(hydroxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5448642.png)
![5-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-2-(propylthio)pyrimidine](/img/structure/B5448650.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-1-methylcyclopropanecarboxamide](/img/structure/B5448656.png)

![2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B5448663.png)
![(3S*,4S*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5448669.png)
![5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-1-propylpiperidin-2-one](/img/structure/B5448676.png)
![9-(2-furoyl)-1-methyl-4-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5448684.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5448703.png)

